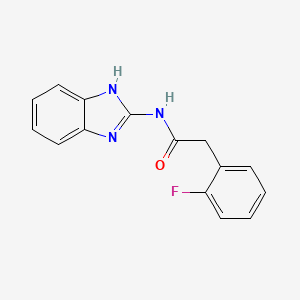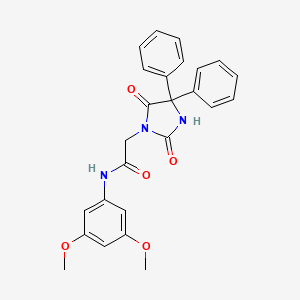
JAK3 covalent inhibitor-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JAK3 inhibitor 32 is a compound designed to selectively inhibit Janus kinase 3, a member of the Janus kinase family of non-receptor tyrosine kinases. Janus kinase 3 plays a crucial role in immune signaling and is involved in various inflammatory and autoimmune disorders. The development of selective inhibitors for Janus kinase 3 is significant due to its potential therapeutic applications in treating diseases such as rheumatoid arthritis, inflammatory bowel disease, and certain types of cancer .
Preparation Methods
The synthesis of JAK3 inhibitor 32 involves several key steps:
Starting Material: The synthesis begins with a suitable aromatic or heteroaromatic compound.
Functionalization: The aromatic compound undergoes functionalization to introduce reactive groups such as halogens or hydroxyl groups.
Cyclization: The functionalized intermediate is subjected to cyclization reactions to form the core structure of the inhibitor.
Substitution: Specific substituents are introduced to enhance the selectivity and potency of the inhibitor.
Purification: The final product is purified using techniques such as chromatography to obtain JAK3 inhibitor 32 in high purity
Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring cost-effectiveness and scalability.
Chemical Reactions Analysis
JAK3 inhibitor 32 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions are employed to introduce or replace substituents on the aromatic ring.
Cyclization: Cyclization reactions are crucial for forming the core structure of the inhibitor
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Major products formed from these reactions include various intermediates and the final inhibitor compound.
Scientific Research Applications
JAK3 inhibitor 32 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the structure-activity relationship of Janus kinase inhibitors.
Biology: Employed in cellular assays to investigate the role of Janus kinase 3 in immune signaling pathways.
Medicine: Potential therapeutic agent for treating autoimmune and inflammatory diseases.
Industry: Utilized in the development of new drugs targeting Janus kinase 3 .
Mechanism of Action
JAK3 inhibitor 32 exerts its effects by covalently binding to a specific cysteine residue (Cys909) in the Janus kinase 3 enzyme. This binding inhibits the kinase activity of Janus kinase 3, preventing the phosphorylation of downstream signaling molecules in the Janus kinase-signal transducer and activator of transcription pathway. This inhibition disrupts the signaling cascade, leading to reduced immune and inflammatory responses .
Comparison with Similar Compounds
JAK3 inhibitor 32 is unique due to its high selectivity for Janus kinase 3 compared to other Janus kinase family members. Similar compounds include:
Tofacitinib: A pan-Janus kinase inhibitor with activity against multiple Janus kinase isoforms.
Baricitinib: Selective for Janus kinase 1 and Janus kinase 2 but also inhibits Janus kinase 3 to some extent.
Ritlecitinib: A highly selective Janus kinase 3 inhibitor with potential therapeutic applications
JAK3 inhibitor 32 stands out due to its covalent binding mechanism and high selectivity, making it a promising candidate for targeted therapies.
Properties
Molecular Formula |
C22H17FN6O2S |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
N-[(1R,3S)-3-(cyanoamino)-5-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl]-3-fluorobenzenesulfonamide |
InChI |
InChI=1S/C22H17FN6O2S/c23-14-2-1-3-15(9-14)32(30,31)29-20-10-19(26-11-24)18-8-13(4-5-16(18)20)21-17-6-7-25-22(17)28-12-27-21/h1-9,12,19-20,26,29H,10H2,(H,25,27,28)/t19-,20+/m0/s1 |
InChI Key |
MLJSOTTYIVCEQO-VQTJNVASSA-N |
Isomeric SMILES |
C1[C@H](C2=C([C@H]1NC#N)C=C(C=C2)C3=C4C=CNC4=NC=N3)NS(=O)(=O)C5=CC=CC(=C5)F |
Canonical SMILES |
C1C(C2=C(C1NC#N)C=C(C=C2)C3=C4C=CNC4=NC=N3)NS(=O)(=O)C5=CC=CC(=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B10796779.png)

![2,7-dichloro-N-[1-(cycloheptylmethyl)-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide](/img/structure/B10796804.png)
![N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[4-[[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]benzamide;dihydrochloride](/img/structure/B10796805.png)
![3-(1-methylcyclopropyl)-2-[(1-methylcyclopropyl)amino]-8-[(6R)-6-methyl-4-oxo-1,4,5,6-tetrahydropyrrolo[3,4-b]pyrrol-2-yl]quinazolin-4(3H)-one](/img/structure/B10796810.png)
![1-[(3S)-1-(spiro[3,5-dihydro-2H-pyrido[3,2-b][1,4]oxazepine-4,1'-cyclopropane]-8-carbonyl)pyrrolidin-3-yl]pyrrolidin-2-one](/img/structure/B10796818.png)
![N-(4-methoxyphenyl)-2-(6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)acetamide](/img/structure/B10796827.png)
![17-Cyclopropylmethyl-3,14beta-dihydroxy-4,5alpha-epoxy-6beta-[(3'-fluoro-4'-pyridyl)acetamido]morphinan](/img/structure/B10796829.png)



![methyl (E,5S,6R)-5,6-dihydroxy-8-[5-[(1R)-1-hydroxyhexyl]-1,2-dimethylimidazol-4-yl]oct-7-enoate](/img/structure/B10796876.png)

![sodium;[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] sulfate](/img/structure/B10796888.png)
